3-Tert-butoxy-4-(cyclohexylmethyl)phenol
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Overview
Description
3-Tert-butoxy-4-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . This compound is characterized by a tert-butoxy group and a cyclohexylmethyl group attached to a phenol ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-4-(cyclohexylmethyl)phenol typically involves the protection of phenolic hydroxyl groups using tert-butyl ethers. One eco-compatible method for the formation of tert-butyl ethers of alcohols and phenols is performed in solvent-free conditions at room temperature using a catalytic amount of erbium triflate (Er(OTf)3). The catalyst is easily recovered and reused several times without loss of activity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the protection of phenolic hydroxyl groups and subsequent functionalization to introduce the cyclohexylmethyl group. The use of environmentally benign catalysts and solvent-free conditions is preferred to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH) are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the reagents used
Scientific Research Applications
3-Tert-butoxy-4-(cyclohexylmethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its phenolic structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-4-(cyclohexylmethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and chemical processes. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenol: Similar structure but lacks the cyclohexylmethyl group.
3-Tert-butyl-4-methoxyphenol: Contains a methoxy group instead of the cyclohexylmethyl group.
4-Cyclohexylphenol: Similar structure but lacks the tert-butoxy group.
Uniqueness
3-Tert-butoxy-4-(cyclohexylmethyl)phenol is unique due to the presence of both the tert-butoxy and cyclohexylmethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific chemical reactions and applications that require enhanced stability and reactivity.
Properties
Molecular Formula |
C17H26O2 |
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Molecular Weight |
262.4 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C17H26O2/c1-17(2,3)19-16-12-15(18)10-9-14(16)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3 |
InChI Key |
GJDWTPBSGMUYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)CC2CCCCC2 |
Origin of Product |
United States |
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